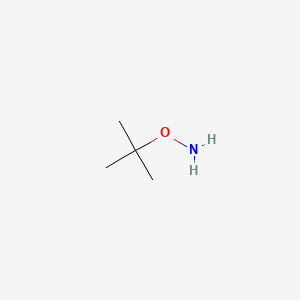

O-tert-butylhydroxylamine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

O-tert-butylhydroxylamine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like sodium tungstate dihydrate. The mixture is cooled, and hydrogen peroxide is added gradually to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

化学反応の分析

Types of Reactions

O-tert-butylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include oximes, amines, and substituted hydroxylamines. These products have significant applications in organic synthesis and pharmaceutical research .

科学的研究の応用

Organic Synthesis

O-tert-butylhydroxylamine is widely utilized in organic synthesis due to its ability to form stable oximes from carbonyl compounds. This property makes it valuable for the following applications:

- Synthesis of Hydroxylamines : TBA is used to prepare N-tert-butoxyamino acids, which are important intermediates in peptide synthesis. It also serves as a precursor for N-methyl-O-tert-butylhydroxylamine hydrochloride, facilitating the production of various hydroxylamines .

- Formation of Weinreb Amides : TBA is involved in the synthesis of N-(arylethyl)-O-tert-butylhydroxamates, which act as Weinreb amide equivalents. This transformation is crucial for constructing complex molecules in synthetic organic chemistry .

- Alkylation and Acylation Reactions : The compound can be utilized in SN2 substitution reactions at amide nitrogens and double allylic alkylation processes, showcasing its versatility in various chemical transformations .

Table 1: Key Organic Reactions Involving this compound

Environmental Analysis

TBA has been employed as a derivatization agent in environmental studies, particularly for the identification and quantification of carbonyl-containing compounds.

- Terpene Oxidation Products : In a study involving α-pinene ozonolysis, TBA was used to derivatize gas-phase oxidation products. This method allowed for the identification of several carbonyl products through gas chromatography-mass spectrometry (GC-MS), highlighting TBA's role in environmental monitoring .

Case Study: α-Pinene Ozonolysis

In this case study, TBA was utilized to capture and analyze products from the ozonolysis of α-pinene. The study found that TBA effectively derivatized carbonyls, enabling the identification of seven distinct oxidation products. The yield of pinonaldehyde was notably affected by the presence of hydroxyl radical scavengers, demonstrating the compound's utility in understanding atmospheric chemistry dynamics .

Medicinal Chemistry

This compound has significant implications in medicinal chemistry, particularly in the synthesis of bioactive compounds.

- Sulfonamide Synthesis : TBA is used as a reagent for synthesizing primary sulfonamides via reactions with organometallic nucleophiles. This process facilitates the development of compounds with potential therapeutic applications, such as diabetes medications and herbicides .

- Development of Novel Reagents : Recent advancements have seen TBA being used to create new sulfinylamine reagents that enhance the efficiency of sulfonamide synthesis. These reagents allow for milder reaction conditions and broader functional group tolerance, making them valuable tools in pharmaceutical development .

Table 2: Medicinal Applications of this compound

作用機序

The mechanism of action of O-tert-butylhydroxylamine involves its ability to act as a nucleophile, reacting with electrophilic centers in various substrates. This property allows it to participate in a wide range of chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

類似化合物との比較

O-tert-butylhydroxylamine can be compared with other similar compounds such as:

- N-tert-butylhydroxylamine hydrochloride

- O-phenylhydroxylamine hydrochloride

- O-ethylhydroxylamine hydrochloride

- O-benzylhydroxylamine hydrochloride

These compounds share similar chemical properties and reactivity but differ in their specific applications and the nature of the substituents attached to the hydroxylamine group. This compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability .

生物活性

O-tert-butylhydroxylamine (OTBHA) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

This compound is an organonitrogen compound with the molecular formula . It is commonly used as a reagent in organic synthesis, particularly in the formation of oximes from carbonyl compounds. The compound can be synthesized through the reaction of tert-butylamine with hydroxylamine or through more complex synthetic routes involving various carbonyl compounds.

| Property | Value |

|---|---|

| Molecular Weight | 87.14 g/mol |

| Melting Point | -20 °C |

| Solubility | Soluble in water |

| Log P (octanol-water) | 1.12 |

Antioxidant Properties

OTBHA has been identified as a mitochondrial antioxidant, demonstrating protective effects against oxidative stress in various cell types. For instance, it has been shown to protect human retinal pigment epithelial cells from iron overload, which is relevant to conditions such as age-related macular degeneration (AMD) . The mechanism involves scavenging reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.

Enzyme Inhibition

Research indicates that OTBHA can act as an inhibitor for certain enzymes. For example, it has been utilized in the synthesis of derivatives that inhibit matrix metalloproteinases (MMPs), which are implicated in various pathological conditions including cancer and inflammation . The inhibition of MMPs can lead to reduced tumor invasion and metastasis.

Case Studies

-

Oxidative Stress in HepG2 Cells :

A study investigated the protective effects of OTBHA on HepG2 cells exposed to hydrogen peroxide (H₂O₂). The results indicated that OTBHA significantly increased cell viability under oxidative stress conditions, highlighting its potential as a therapeutic agent for liver protection . -

Carbonyl Compound Derivatization :

OTBHA was employed as a derivatization agent in a study focusing on the quantification of carbonyl compounds resulting from the ozonolysis of terpenes. The method demonstrated high sensitivity and specificity for detecting carbonyl products, underscoring OTBHA's utility in environmental monitoring .

Research Findings

Recent studies have focused on the mechanisms through which OTBHA exerts its biological effects. For instance, it has been shown to form stable oxime derivatives with carbonyl compounds, facilitating their detection and quantification in biological samples. This property is particularly useful in toxicology and environmental chemistry .

Table 2: Summary of Biological Activities of this compound

特性

IUPAC Name |

O-tert-butylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,3)6-5/h5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVUFSINQFSJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380707 | |

| Record name | O-tert-butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37477-16-0 | |

| Record name | O-tert-butylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。